![molecular formula C21H23N3O6 B2500115 10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide CAS No. 321392-10-3](/img/structure/B2500115.png)
10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide is a complex organic molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that require careful planning and execution. The second paper discusses the synthesis of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was achieved by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide . This provides a glimpse into the type of synthetic routes that might be employed for the synthesis of the compound , involving the use of starting materials with similar substitution patterns and functional groups.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and interaction with biological targets. The second paper provides details on the crystal structure of a related compound, which was determined using single-crystal X-ray diffraction studies . This technique could similarly be applied to determine the molecular structure of 10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide, which would be essential for any further analysis of its chemical properties and potential applications.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. While the papers provided do not discuss the chemical reactions of the compound , they do mention the reactivity of related compounds under certain conditions. For example, the first paper mentions the photo-decomposition product of DIC and its inhibitory activity, which suggests that light can play a role in the chemical behavior of similar compounds . This could be relevant when considering the stability and reactivity of 10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are important for its practical applications. The second paper's discussion of the crystal and molecular structure, including hydrogen bond interactions, provides insights into the factors that can influence these properties . For the compound , similar analyses would be required to fully understand its physical and chemical properties, which would be critical for its potential use in pharmaceuticals or other industries.
Scientific Research Applications
Synthesis and Activity Against Multidrug Resistance
Tricyclic carboxamides, including acridone derivatives, have been synthesized and tested for their ability to reverse multidrug resistance in cell lines. These compounds feature dimethoxybenzyl or phenethylamine cationic sites, which are structurally related to the query compound. The optimization of these molecules led to significant increases in activity compared to prototype inhibitors, highlighting the potential of structurally complex carboxamides in therapeutic applications (Dodic et al., 1995).
Antitumor Imidazotetrazines
The synthesis and chemistry of certain imidazotetrazine derivatives have shown curative activity against leukemia, suggesting the role of complex heterocyclic compounds in cancer therapy. These findings underline the importance of cyclic and polycyclic compounds with specific substituents for their potential in developing new antitumor agents (Stevens et al., 1984).
Reactions of Enols of Amides with Diazomethane
The diversity of reactions observed between carboxamides activated by beta-electron-withdrawing groups and diazomethane highlights the reactivity and potential for creating a variety of structurally complex molecules. This research could inform the synthesis of compounds similar to the query, focusing on the manipulation of amide groups and the introduction of methoxy functionalities (Lei & Rappoport, 2002).
Synthesis and Characterization of Complex Organic Compounds
The detailed synthesis and characterization of compounds with dimethoxy and carboxamide functionalities demonstrate the feasibility of constructing complex molecules for various applications, including material science and drug development. These studies provide insights into the synthesis strategies and structural analysis techniques that could be applicable to the compound of interest (Chen et al., 2012).
Safety and Hazards
properties
IUPAC Name |
10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-28-12-4-3-9(7-13(12)29-2)5-6-24-20(26)14-10-8-11(15(14)21(24)27)18-16(10)17(19(22)25)23-30-18/h3-4,7,10-11,14-16,18H,5-6,8H2,1-2H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUXAZLOKUCNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


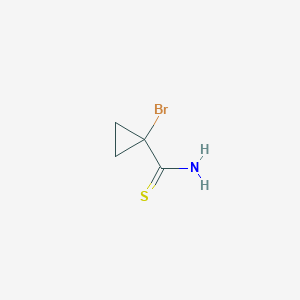
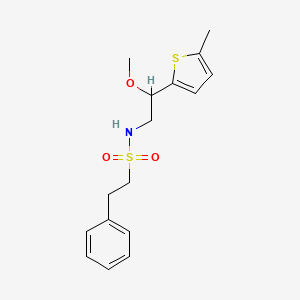
![2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2500037.png)
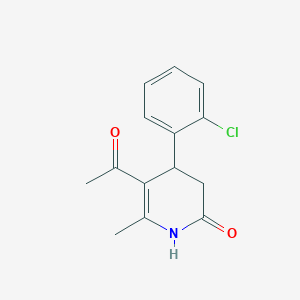



![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)
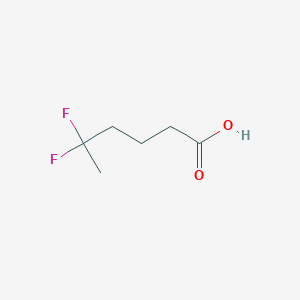
![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)
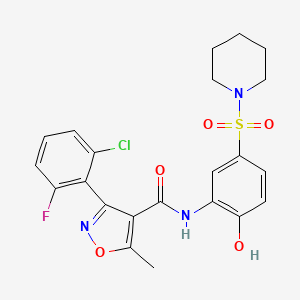
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)
